2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
Overview
Description
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C11H11Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethynyl group, and three methyl groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene typically involves the bromination of 4-ethynyl-1,3,5-trimethylbenzene. This can be achieved through the following steps:
Bromination Reaction: The starting material, 4-ethynyl-1,3,5-trimethylbenzene, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is optimized for scalability, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents like hydrogen (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), catalysts (e.g., copper(I) iodide).
Oxidation: Oxidizing agents (e.g., KMnO4, O3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., H2), catalysts (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the ethynyl group undergoes transformation through the addition or removal of electrons, facilitated by the respective reagents and catalysts .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3,5-trimethylbenzene: Lacks the ethynyl group, making it less reactive in certain types of reactions.
4-Ethynyl-1,3,5-trimethylbenzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-4-ethynyl-1,3,5-trimethoxybenzene: Contains methoxy groups instead of methyl groups, altering its electronic properties and reactivity.
Uniqueness
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring. This combination of substituents provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
2-bromo-4-ethynyl-1,3,5-trimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c1-5-10-7(2)6-8(3)11(12)9(10)4/h1,6H,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDJIBQBPWUWFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C#C)C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970026 | |
Record name | 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-85-2 | |
Record name | NSC28466 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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